5-methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
PD-128763 is a selective inhibitor of poly(ADP-ribose) polymerase. PD-128763 has an IC50 value against the purified enzyme approximately 50X lower than 3-aminobenzamide (3-AB), a widely used specific inhibitor of the enzyme. Exposure of exponentially growing cells to a noncytotoxic concentration (0.5 mM) of PD 128763 for 2 h immediately following X irradiation increased their radiation sensitivity, modifying both the shoulder and the slope of the survival curve. When recovery from sublethal damage and potentially lethal damage was examined in exponential and plateau-phase cells, respectively, postirradiation incubation with 0.5 mM PD 128763 was found not only to inhibit both these processes fully, but also to enhance further the level of radiation-induced cell killing. This is in contrast to the slight effect seen with the less potent inhibitor, 3-AB. The results presented suggest that the mechanism of radiosensitization by PD 128763 is related to the potent inhibition of poly(ADP-ribose) polymerase by this compound.( Radiat Res. 1991 Jun; 126(3):367-71. ).
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis Methods : Novel methods have been developed to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one. For instance, Chen Zhan-guo (2008) synthesized a new derivative via a process involving allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation, highlighting a simple operation with higher yield (Chen Zhan-guo, 2008). Similarly, Berk Mujde et al. (2011) reported a novel method for the preparation of 3,4-dihydroisoquinolin-1(2H)-one skeletons, essential for isoquinoline alkaloids, using a process involving Curtius rearrangement (Berk Mujde, Sevil Özcan, & M. Balcı, 2011).
Formation of Fused-Ring Derivatives : Bao-xiang Zhao and S. Eguchi (1997) discovered a method for synthesizing 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives via thermal rearrangement of 5-methyleneisoxazolidines, which were obtained from 1,3-dipolar cycloaddition of isoquinoline N-oxides with electron-deficient allenes (Bao-xiang Zhao & S. Eguchi, 1997).
Pharmacological Potential
Vasodilation Activity : Zhang San-qi (2010) synthesized novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, demonstrating vasodilation activity at certain concentrations (Zhang San-qi, 2010).
Tubulin-Polymerization Inhibitors : Xiao-Feng Wang et al. (2014) evaluated 4-(N-cycloamino)quinazolines, modified from 6-methoxy-1,2,3,4-tetrahydroquinoline, as tubulin-polymerization inhibitors targeting the colchicine site, displaying significant antitumor activity in vivo (Xiao-Feng Wang et al., 2014).
Chemical Analysis and Characterization
Spectroscopic Characterization : K. .. Patel and H. S. Patel (2017) conducted spectroscopic and thermal studies on metal complexes of 8-hydroxyquinoline derivatives, showcasing the potential for further chemical analysis (K. .. Patel & H. S. Patel, 2017).
- K. Onyameh et al. (2019) developed a method for the enantioseparation of a high affinity 5-HT7 receptor ligand, demonstrating the potential for precise chiral separation in pharmaceutical research (Edem K. Onyameh et al., 2019).
Novel Applications in Medical Imaging
- Synthesis for Medical Imaging : Y. Miyake et al. (2000) devised a method for synthesizing 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, a potential tracer for poly(ADP-ribose) synthetase in positron emission tomography, highlighting its utility in medical diagnostics (Y. Miyake et al., 2000).
Properties
IUPAC Name |
5-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-9-8(7)5-6-11-10(9)12/h2-4H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLZPXDJYADIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC(=O)C2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156053 | |
Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129075-56-5 | |
Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129075-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI8AN8XP0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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